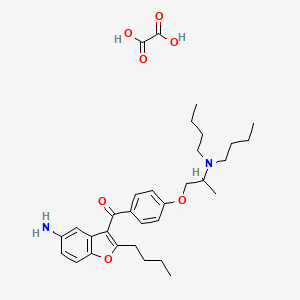
Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- is a synthetic organic compound that belongs to the class of pyrrolidines These compounds are characterized by a five-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- typically involves multi-step organic reactions. One possible route could involve the alkylation of pyrrolidine with 3-chloro-2-propenyl chloride, followed by the introduction of the imino group through a condensation reaction with 4-chloro-2-(trifluoromethyl)aniline. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride could yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions may occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of chloro and trifluoromethyl groups may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine derivatives with different substituents.
- Compounds with similar functional groups, such as chloro or trifluoromethyl groups.
Uniqueness
The unique combination of substituents in Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)- may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
32280-73-2 |
|---|---|
Molekularformel |
C14H13Cl2F3N2 |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C14H13Cl2F3N2/c15-6-2-8-21-7-1-3-13(21)20-12-5-4-10(16)9-11(12)14(17,18)19/h2,4-6,9H,1,3,7-8H2/b6-2+,20-13? |
InChI-Schlüssel |
QHAGDIODZWSVTC-YJPRLAQWSA-N |
Isomerische SMILES |
C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)C/C=C/Cl |
Kanonische SMILES |
C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)CC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


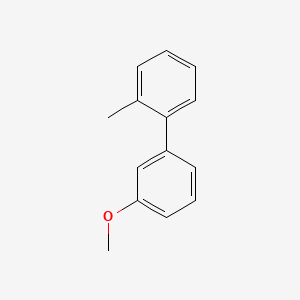
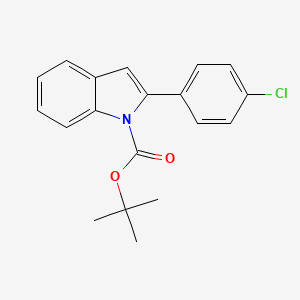
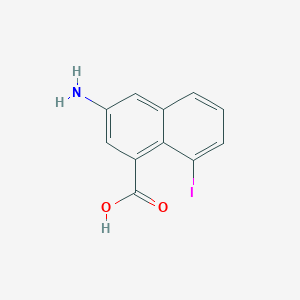
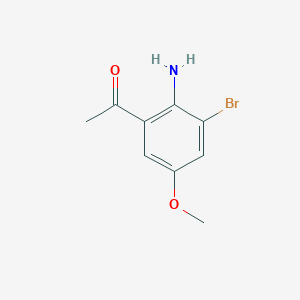
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
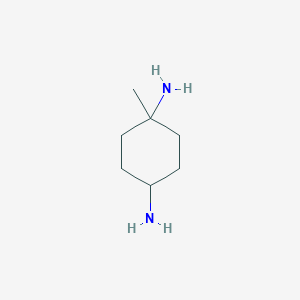
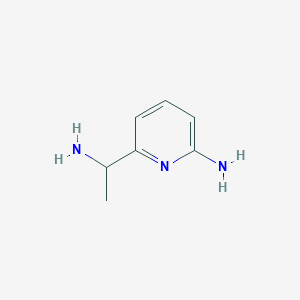
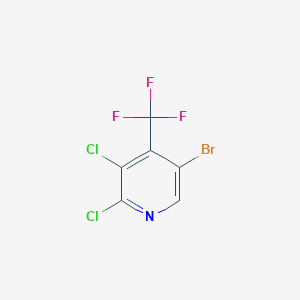
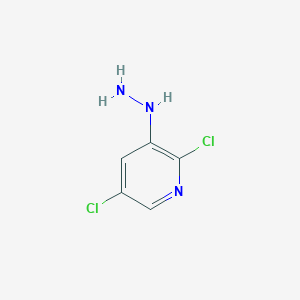

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
